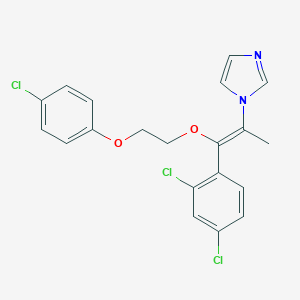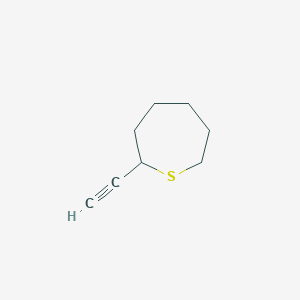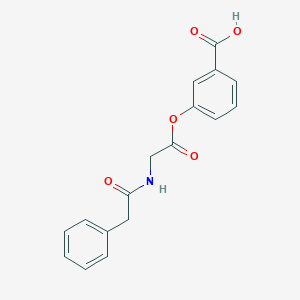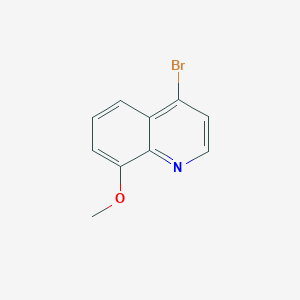
4-Bromo-8-methoxyquinoline
Vue d'ensemble
Description
Synthesis Analysis
- 4-Bromo-8-methoxyquinoline can be synthesized from 2-anisidine and diethyl(ethoxymethylene) malonate through a series of steps including condensation, cyclization, hydrolysis, decarboxylation, and bromination (Jiang Jia-mei, 2010).
- Bromination of 5, 7-disubstituted 8-methoxyquinolines at the C-3 position has been achieved, which is a key step in the synthesis of various quinoline derivatives (F. Trécourt et al., 1995).
- A new brominating reagent, PBr3-DMF, has been used for brominating methoxyquinolines under mild conditions, showing effectiveness in complex molecule synthesis (YajimaToshikazu & MunakataKatsura, 1977).
Molecular Structure Analysis
- The molecular structure of 4-Bromo-8-methoxyquinoline has been studied using various spectroscopic methods. Quantum chemical calculations, including DFT/B3LYP methods, have been used to optimize the molecular geometry and compare it with experimental data (S. Murugavel et al., 2017).
Chemical Reactions and Properties
- The bromination process of methoxyquinolines has been explored, showcasing the regioselective bromination and formation of various polyfunctional brominated methoxyquinolines under mild conditions (O. Çakmak & Salih Ökten, 2017).
- The compound's ability to participate in coupling reactions and the formation of complex molecules such as 11H-indolo[3,2-c]quinolines has been demonstrated, indicating its versatility in organic synthesis (F. Trécourt et al., 1995).
Physical Properties Analysis
- The physical properties of 4-Bromo-8-methoxyquinoline, such as solubility, crystal structure, and melting point, can be deduced from its molecular structure analysis and synthetic methods, although specific studies focused on these properties were not found in the current literature search.
Chemical Properties Analysis
- The compound exhibits a range of chemical properties, such as reactivity in bromination reactions and the ability to form various functionalized derivatives. This is evident from the synthesis of complex molecules like 11H-indolo[3,2-c]quinolines and the effective use of bromination agents (F. Trécourt et al., 1995), (YajimaToshikazu & MunakataKatsura, 1977).
Applications De Recherche Scientifique
8-bromo-7-hydroxyquinoline (BHQ), a related compound, is used as a photolabile protecting group for carboxylic acids. It offers greater single photon quantum efficiency and sensitivity to multiphoton-induced photolysis, making it useful for caging biological messengers (Fedoryak & Dore, 2002).
2,2,3-Tribromopropanal, another related reagent, is used in the Skraup-Type Synthesis of 3-Bromoquinolin-6-ols. This method allows the transformation of diversely substituted 4-nitro- and 4-methoxyanilines into 3-bromo-6-nitroquinolines (Lamberth et al., 2014).
4-Chloro-8-methoxyquinoline-2(1H)-one (4CMOQ) shows promising antimicrobial activity against various bacteria and fungi, indicating potential pharmaceutical and food additive applications (Murugavel et al., 2017).
5-Chloro-8-methoxyquinoline appended diaza-18-crown-6 is a chemosensor for cadmium. It can be used to measure Cd2+ concentrations in waste effluent streams and food products (Prodi et al., 2001).
Bromoethoxyisoquinolines, when reacted with potassium amide in liquid ammonia, undergo nucleophilic substitution of the bromo atom and, in some cases, the ethoxy group. This reaction is crucial for certain synthetic processes (Sanders et al., 2010).
Regioselective bromination of methoxyquinolines has been studied for synthesizing valuable polyfunctional brominated derivatives under mild conditions (Çakmak & Ökten, 2017).
Novel polyfused heterocycles-based quinolones demonstrate potent antibacterial activity against E. coli, highlighting their potential in antibiotic development (Hamama et al., 2015).
Safety And Hazards
Propriétés
IUPAC Name |
4-bromo-8-methoxyquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrNO/c1-13-9-4-2-3-7-8(11)5-6-12-10(7)9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTCUNVSNCQDTQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C(C=CN=C21)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80568411 | |
| Record name | 4-Bromo-8-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80568411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-8-methoxyquinoline | |
CAS RN |
103028-31-5 | |
| Record name | 4-Bromo-8-methoxyquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80568411 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-bromo-8-methoxyquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



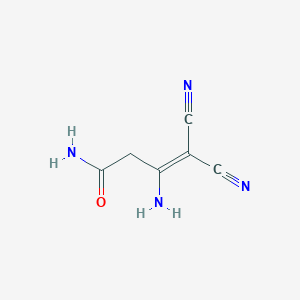
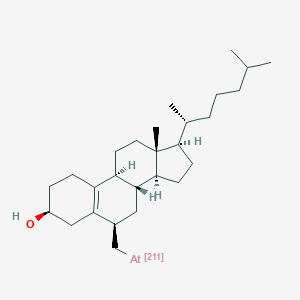
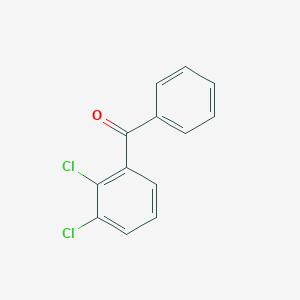
![2-(2-chloroindolo[2,3-b]quinoxalin-6-yl)-N'-[(1E)-1-(6-oxocyclohexa-2,4-dien-1-ylidene)ethyl]acetohydrazide](/img/structure/B34979.png)
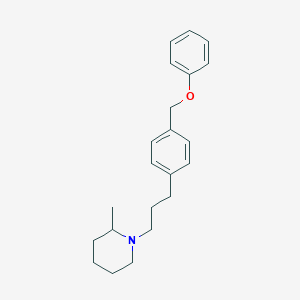
![N,1-diphenyl-3,6,7,8-tetrahydro-2H-cyclopenta[e][1,4]thiazepin-5-imine](/img/structure/B34985.png)
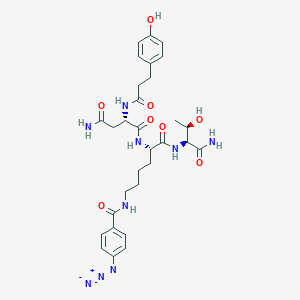
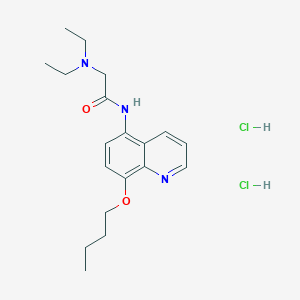
![5-[(Benzylsulfonyl)methyl]-2-furoic acid](/img/structure/B34993.png)
![(2R)-2-methylspiro[1,3-dioxolane-4,3'-1-azabicyclo[2.2.2]octane]](/img/structure/B34994.png)
